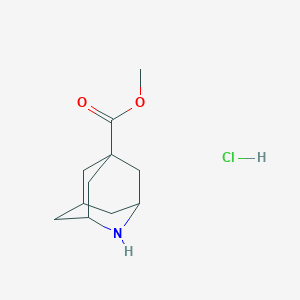![molecular formula C15H15F2NO2S2 B2684807 1-(3,5-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}methanesulfonamide CAS No. 2415565-99-8](/img/structure/B2684807.png)
1-(3,5-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}methanesulfonamide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a thiophenyl group, and a cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}methanesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 3,5-difluoroaniline with thiophene-3-carboxaldehyde to form an imine intermediate. This intermediate is then subjected to cyclopropanation using a suitable cyclopropylating agent, followed by sulfonation with methanesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,5-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3,5-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,5-dichlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}methanesulfonamide
- 1-(3,5-difluorophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}methanesulfonamide
Uniqueness
1-(3,5-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}methanesulfonamide is unique due to the presence of both difluorophenyl and thiophenyl groups, which confer distinct chemical and biological properties. Its cyclopropyl group also adds to its rigidity and stability, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-(3,5-difluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2S2/c16-13-5-11(6-14(17)7-13)9-22(19,20)18-10-15(2-3-15)12-1-4-21-8-12/h1,4-8,18H,2-3,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRACZHPNGOFXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)CC2=CC(=CC(=C2)F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2684724.png)
![3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2684725.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid](/img/structure/B2684726.png)



![2-PHENYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}BUTANAMIDE](/img/structure/B2684736.png)
![5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2684737.png)
![1-[1-(3-Nitrophenyl)ethyl]-4-prop-2-ynylpiperazine](/img/structure/B2684738.png)

![3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(3-fluorophenyl)-3-[(furan-2-yl)methyl]thiourea](/img/structure/B2684740.png)


![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide](/img/structure/B2684747.png)
